molecular formula C18H22N4O2 B5009314 2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5009314
M. Wt: 326.4 g/mol
InChI Key: OKYDOLVNJSXQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 1015543-11-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazolo[1,5-a]pyrimidine core structure, which is recognized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors . The core structure acts as a bioisostere of the purine ring found in ATP, allowing it to effectively interact with the kinase domain . The specific substitution pattern on this compound—including the 3,4-dimethoxyphenyl group at the 2-position and the isopropylamino group at the 7-position—is characteristic of molecules designed to modulate kinase activity. Pyrazolo[1,5-a]pyrimidine derivatives have gained significant attention in anticancer research, particularly as inhibitors of Tropomyosin Receptor Kinases (Trks) . These kinases, including TrkA, TrkB, and TrkC, are encoded by the NTRK genes and represent promising therapeutic targets for solid tumors, as their fusion proteins can act as drivers in various cancers . Research indicates that this class of compounds may also hold potential for investigating other kinase-dependent diseases . The molecular formula of the compound is C18H22N4O2, and it has a molecular weight of 326.40 g/mol . Applications: This product is intended for research applications only, including but not limited to: in vitro kinase inhibition studies, investigation of cell signaling pathways, structure-activity relationship (SAR) studies in medicinal chemistry, and as a building block for the synthesis of more complex molecules in drug discovery programs. Important Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11(2)19-17-8-12(3)20-18-10-14(21-22(17)18)13-6-7-15(23-4)16(9-13)24-5/h6-11,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYDOLVNJSXQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5-amino-1-methylpyrazole under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as formamide, to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Insights :

  • 3,4-Dimethoxyphenyl vs. 4-Fluorophenyl : The electron-donating methoxy groups in the target compound may enhance solubility but increase susceptibility to oxidative metabolism compared to the electron-withdrawing fluorine in analogs .
  • 7-Substituent : The isopropyl group in the target compound likely improves metabolic stability over pyridin-2-ylmethyl (common in M. tb inhibitors) but may reduce hydrogen-bonding capacity .

Triazolo[1,5-a]pyrimidin-7-amine Derivatives

Mechanistic Divergence and Selectivity

Triazolopyrimidines, though structurally distinct, share functional similarities (Table 2).

Compound (Reference) Core Structure Key Substituents Target/Activity Key Findings
DMS265 Triazolo[1,5-a]pyrimidine 2-(1,1-Difluoroethyl), 5-methyl, N-(pentafluoro-sulfanylphenyl) Plasmodium DHODH inhibitor Phase II antimalarial with potent pyrimidine biosynthesis inhibition.
2-(Cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl) Triazolo[1,5-a]pyrimidine Cyclopropylmethyl, 4-CF₃-phenyl Antimalarial (DHODH) High selectivity for parasite DHODH over human isoforms.

Comparison with Target Compound :

  • Core Structure : Pyrazolo[1,5-a]pyrimidines (target) vs. triazolo[1,5-a]pyrimidines (DMS265) exhibit divergent target selectivity (ATP synthase vs. DHODH) due to heterocycle topology .
  • Substituent Effects : Bulky 7-substituents (e.g., isopropyl in the target vs. pentafluoro-sulfanylphenyl in DMS265) influence both target engagement and pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Profiles

Critical Parameters Influencing Drug-Likeness

  • Metabolic Stability : Mouse/human liver microsomal stability for pyridin-2-ylmethyl analogs exceeds 60% , while the isopropyl group in the target compound may further enhance stability by resisting oxidative metabolism.
  • hERG Liability : Fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) show reduced hERG inhibition (IC₅₀ > 30 μM), whereas methoxy-rich compounds may require evaluation for off-target cardiac effects .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (commonly referred to as DMP) has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activities associated with DMP, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Key Properties

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol
  • CAS Number : [insert CAS number]

Anticancer Activity

DMP has been investigated for its anticancer properties, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

DMP exhibits its anticancer effects primarily through the inhibition of CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was confirmed through molecular docking studies that demonstrated favorable binding interactions between DMP and the active site of CDK2.

Efficacy in Cell Lines

In vitro studies have shown that DMP significantly inhibits the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.046
HCT-1160.07
HepG-20.048

These results indicate that DMP has superior cytotoxic activity compared to established chemotherapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, DMP has demonstrated anti-inflammatory effects in preclinical models. The compound was shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Study: In Vivo Models

In a murine model of inflammation, DMP administration resulted in a significant reduction in paw edema and inflammatory markers compared to control groups. This suggests that DMP may be beneficial in treating inflammatory diseases.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of DMP indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.

Key Findings

  • Absorption : High oral bioavailability predicted.
  • Distribution : Effective distribution to tissues.
  • Metabolism : Primarily metabolized via liver enzymes.
  • Excretion : Renal excretion observed with minimal toxicity.

These properties enhance the potential for DMP as a therapeutic agent.

Q & A

Basic: What are the critical factors for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like 2-(3,4-dimethoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

Answer:
Synthesis optimization hinges on three factors:

  • Reaction Conditions : Temperature control (e.g., reflux vs. microwave-assisted heating) impacts reaction rates and side-product formation. Polar aprotic solvents like dichloromethane improve intermediate solubility .
  • Catalysts : Triethylamine is commonly used to deprotonate intermediates, enhancing nucleophilic substitution efficiency .
  • Substituent Compatibility : Bulky groups (e.g., 3,4-dimethoxyphenyl) may require protective strategies to prevent steric hindrance during cyclization .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenyl group in biological activity?

Answer:
SAR studies involve:

  • Comparative Analog Synthesis : Synthesizing analogs with modified substituents (e.g., replacing methoxy with halogens) to assess bioactivity shifts .
  • Pharmacophore Mapping : Computational tools (e.g., molecular docking) identify hydrogen bonding and hydrophobic interactions between the dimethoxyphenyl group and target proteins .
  • Enzymatic Assays : Testing inhibition potency against kinases or receptors to quantify substituent contributions to binding affinity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration (e.g., distinguishing 3,4-dimethoxy signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₂₄N₄O₂) and detects isotopic patterns from chlorine/fluorine .
  • HPLC : Reversed-phase HPLC with UV detection monitors purity (>95%) and resolves co-eluting byproducts .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
  • Solubility Adjustments : Use DMSO/cosolvent systems to ensure consistent compound dissolution across studies .
  • Dose-Response Replication : Conduct triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to confirm reproducibility .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding stability under physiological conditions (e.g., solvation effects) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., methoxy to methyl groups) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition) linked to structural features .

Basic: What methodologies ensure purity during large-scale synthesis?

Answer:

  • Flash Chromatography : Separate intermediates using gradient elution (hexane/ethyl acetate) to remove unreacted precursors .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal purity .
  • In-Process Controls : Use TLC to monitor reaction progression and terminate at ~90% conversion to minimize side products .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic Reactions : Implement jacketed reactors with temperature feedback loops to prevent thermal runaway .
  • Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography for faster throughput .
  • Catalyst Recovery : Immobilize catalysts (e.g., polymer-supported reagents) to reduce costs and waste .

Advanced: How can solubility and formulation challenges be mitigated for in vivo studies?

Answer:

  • Cosolvent Systems : Use PEG-400/water or cyclodextrin complexes to enhance aqueous solubility .
  • Lipid Nanoparticles : Encapsulate the compound to improve bioavailability and reduce hepatic first-pass metabolism .
  • pH Adjustment : Protonate the amine group in acidic buffers (pH 4–5) to increase solubility .

Basic: What in vitro screening models are appropriate for initial biological evaluation?

Answer:

  • Antiproliferative Assays : MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) to identify mechanistic targets .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria to explore dual therapeutic potential .

Advanced: What strategies identify the compound’s primary biological targets?

Answer:

  • Chemoproteomics : Use immobilized compound probes to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss rescues compound-induced phenotypes .
  • Thermal Shift Assays : Monitor protein melting shifts to confirm direct binding (e.g., using SYPRO Orange dye) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.